molecular formula C18H13N5 B13402258 2-Methyl-3-[2-(pyridin-2-YL)pyrimidin-4-YL]-1,6-naphthyridine

2-Methyl-3-[2-(pyridin-2-YL)pyrimidin-4-YL]-1,6-naphthyridine

Cat. No.: B13402258
M. Wt: 299.3 g/mol
InChI Key: VIDLXSAIEZPZRT-UHFFFAOYSA-N
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Description

2-Methyl-3-[2-(pyridin-2-yl)pyrimidin-4-yl]-1,6-naphthyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and chemical biology. This compound features a pyrimidine moiety, which is known for its wide range of pharmacological activities, making it a privileged structure in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[2-(pyridin-2-yl)pyrimidin-4-yl]-1,6-naphthyridine typically involves multiple steps. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid (mCPBA) to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .

Industrial Production Methods

Industrial production methods for this compound often involve the use of magnesium oxide nanoparticles as catalysts. This approach not only enhances the yield but also improves the pharmacokinetic profiles and biological activity of the synthesized derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[2-(pyridin-2-yl)pyrimidin-4-yl]-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: 3-chloroperoxybenzoic acid (mCPBA)

    Reduction: Sodium and ammonium chloride in ethanol solution

    Substitution: Trimethylsilyl cyanide (TMSCN)

Major Products

The major products formed from these reactions include various pyridine and pyrimidine derivatives, which exhibit significant biological activities .

Scientific Research Applications

2-Methyl-3-[2-(pyridin-2-yl)pyrimidin-4-yl]-1,6-naphthyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-[2-(pyridin-2-yl)pyrimidin-4-yl]-1,6-naphthyridine involves its interaction with molecular targets such as collagen prolyl 4-hydroxylases. This interaction inhibits the expression of collagen and reduces the content of hydroxyproline, thereby exerting its anti-fibrotic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H13N5

Molecular Weight

299.3 g/mol

IUPAC Name

2-methyl-3-(2-pyridin-2-ylpyrimidin-4-yl)-1,6-naphthyridine

InChI

InChI=1S/C18H13N5/c1-12-14(10-13-11-19-8-5-15(13)22-12)16-6-9-21-18(23-16)17-4-2-3-7-20-17/h2-11H,1H3

InChI Key

VIDLXSAIEZPZRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=NC=CC2=N1)C3=NC(=NC=C3)C4=CC=CC=N4

Origin of Product

United States

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